4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound.
Preparation Methods
The synthesis of 4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the triazine ring through cyclization reactions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with specific receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[5,1-c][1,2,4]triazines and related heterocyclic structures. Compared to these compounds, 4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties . Some similar compounds include:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[1,5-a]-1,3,5-triazines
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C21H16F3N5O |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H16F3N5O/c1-12-17(14-7-4-3-5-8-14)19-27-26-18(13(2)29(19)28-12)20(30)25-16-10-6-9-15(11-16)21(22,23)24/h3-11H,1-2H3,(H,25,30) |
InChI Key |
RXLVDKWUWZIZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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